5-Methyl-4-Oxo-N-(1,3,4-Thiadiazol-2-Yl)-3,4-Dihydrothieno[2,3-D]pyrimidine-6-Carboxamide
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Overview
Description
Preparation Methods
The synthetic route for Compound 27 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic route and reaction conditions are not explicitly provided in the available literature . typical synthetic methods for such compounds involve the use of various organic reagents and catalysts under controlled conditions to achieve the desired chemical transformations.
Chemical Reactions Analysis
Compound 27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
Compound 27 exerts its effects by inhibiting the activity of BCAT2, an enzyme involved in the metabolism of branched-chain amino acids . The inhibition of BCAT2 disrupts the metabolic pathways, leading to potential therapeutic effects such as reduced obesity . The molecular targets and pathways involved include the PI3K/AKT/Nrf2-Keap1 signaling pathway .
Comparison with Similar Compounds
Compound 27 is unique in its specific inhibition of BCAT2. Similar compounds include:
SCH772984: An inhibitor of ERK1/2 with a dual activity profile.
Compound 25: A selective, CNS-penetrant, ATP-competitive LRRK2 inhibitor.
Fenebrutinib: A non-covalent BTK inhibitor with significant human CNS exposure.
These compounds differ in their molecular targets and therapeutic applications, highlighting the uniqueness of Compound 27 in targeting BCAT2 for potential anti-obesity effects .
Properties
Molecular Formula |
C10H7N5O2S2 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
5-methyl-4-oxo-N-(1,3,4-thiadiazol-2-yl)-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C10H7N5O2S2/c1-4-5-7(16)11-2-12-9(5)19-6(4)8(17)14-10-15-13-3-18-10/h2-3H,1H3,(H,11,12,16)(H,14,15,17) |
InChI Key |
CDWYKQOLMLZLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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